1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride
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Overview
Description
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines an imidazo[1,2-a]pyridine moiety with a 1,2,4-triazole ring, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through various methods, including cyclization reactions of appropriate precursors.
Attachment of the Methyl Group: The imidazo[1,2-a]pyridine core is then functionalized with a methyl group at the 2-position.
Formation of the 1,2,4-Triazole Ring: The final step involves the formation of the 1,2,4-triazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar chemical properties.
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring also share similarities in their chemical behavior.
Uniqueness
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride is unique due to its combination of the imidazo[1,2-a]pyridine and 1,2,4-triazole moieties, which confer distinct chemical and biological properties. This unique structure makes it a valuable scaffold for the development of new therapeutic agents and other applications.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5.2ClH/c1-2-4-14-5-9(13-10(14)3-1)6-15-8-11-7-12-15;;/h1-5,7-8H,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVRUCPHIVDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN3C=NC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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